N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the azetidine and pyridine moieties. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final step involves the coupling of the intermediate with N-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific structural features, such as the triazolopyridazine core and the trifluoromethyl group
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O/c1-28(19(31)13-5-6-15(24-9-13)20(21,22)23)14-10-29(11-14)17-8-7-16-25-26-18(30(16)27-17)12-3-2-4-12/h5-9,12,14H,2-4,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCIRCATYATQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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